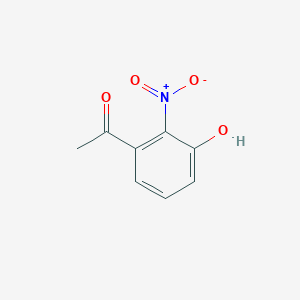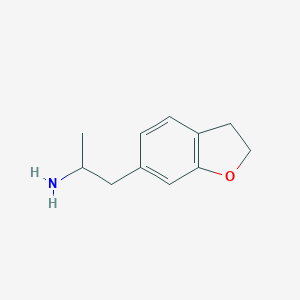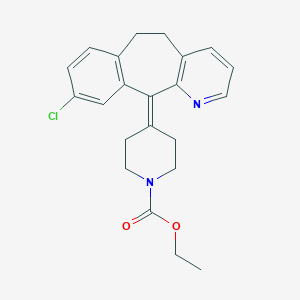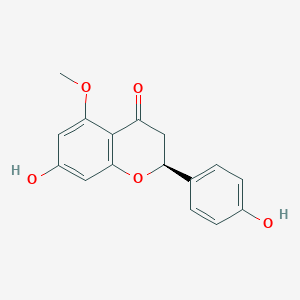
Lasiodiplodin
説明
Lasiodiplodin is a macrolide compound with notable antileukemic properties, isolated from Euphorbia splendens. It has been identified as a potent inhibitor of leukemic cell proliferation through in vivo assays using the P-388 leukemia model. The structure of lasiodiplodin was elucidated using spectral data and confirmed by single-crystal X-ray analysis .
Synthesis Analysis
The synthesis of lasiodiplodin has been achieved through various methods, including ring-closing metathesis (RCM) as a key step. Notably, ruthenium carbene complexes with imidazol-2-ylidene ligands have shown superior metathesis activity compared to standard Grubbs carbene catalysts. The synthesis routes involve either Stille cross-coupling reactions or Heck reactions, with the latter proving to be more efficient. An alternative synthesis approach using low-valent titanium-induced McMurry coupling was compared unfavorably to the metathesis method . Additionally, a synthesis of a fluorinated analogue of lasiodiplodin has been reported, utilizing a chemoenzymatic approach with a lipase-mediated deracemization step .
Molecular Structure Analysis
Lasiodiplodin's molecular structure is characterized by a 12-membered lactone ring, which is a common feature in orsellinic acid derivatives. The precise configuration of lasiodiplodin and its analogues has been determined through spectroscopic analyses, including NMR and ECD calculations. The presence of a highly functionalized polycyclic ring system is a distinctive feature of some lasiodiplodin derivatives .
Chemical Reactions Analysis
Lasiodiplodin interacts with several biological systems through different mechanisms. It inhibits ATP synthesis and electron flow in photosynthetic processes, acting as a Hill reaction inhibitor. This inhibition occurs at multiple sites, including CF1, the water-splitting enzyme, and the electron-transfer path between P680 and QA, which are distinct from the targets of synthetic herbicides . Furthermore, lasiodiplodin derivatives have been shown to suppress the production of nitric oxide (NO) in vitro, suggesting potential anti-inflammatory properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of lasiodiplodin and its derivatives have been explored through various studies. For instance, a sulfonated derivative of a β-(1→6)-D-glucan, named lasiodiplodan, was synthesized to enhance anticoagulant activity. Spectroscopic techniques such as UV-vis, FT-IR, and 13C NMR were employed to investigate the structural features of the sulfonated glucan, revealing the presence of sulfonyl groups . The cytotoxic activities of lasiodiplodin and its analogues have been evaluated against various human cancer cell lines, with some compounds exhibiting moderate activities 10.
科学的研究の応用
Anticancer Properties
Lasiodiplodin and its analogues have demonstrated notable cytotoxic activities against various human cancer lines. Studies have revealed that certain lasiodiplodin compounds exhibit moderate to potent cytotoxic activities, particularly against cancer cell lines like THP1, MDA-MB-435, A549, HepG2, and HCT-116. For instance, specific lasiodiplodin compounds have shown IC50 values (a measure of the potency of a substance in inhibiting a specific biological or biochemical function) as low as 5.29 μM against certain cancer cells, indicating a promising potential for cancer treatment or management (Li et al., 2016), (Huang et al., 2017), (Yang et al., 2006).
Biosynthesis and Chemical Synthesis
There has been significant research into the biosynthesis of lasiodiplodin and its derivatives, providing insights into their chemical structures and the pathways involved in their production. Studies have demonstrated that lasiodiplodin biosynthesis involves intricate pathways, including the incorporation of labeled precursors and hydroxylation processes. This knowledge paves the way for potential synthetic pathways to produce lasiodiplodin compounds for various applications (Kashima et al., 2009), (Fuchs et al., 2013).
Antimicrobial Activities
Lasiodiplodin has also been studied for its antimicrobial properties. Research indicates that lasiodiplodin and its derivatives can effectively combat microbial growth, with certain compounds showing significant antimicrobial activities. This opens up possibilities for using lasiodiplodin as a potential antimicrobial agent in various therapeutic and preservative applications (Yang et al., 2006), (Sousa et al., 2013).
Neuroprotective and Healing Effects
Studies have explored the neuroprotective properties of lasiodiplodin, with findings suggesting its potential in preventing neurotoxicity and behavioral changes induced by certain neurotoxic substances. Additionally, lasiodiplodin has shown promising results in promoting dermal wound healing, indicating its potential in the field of dermatology and wound management (Malfatti et al., 2017), (Nissola et al., 2021).
Other Biological Activities
Lasiodiplodin and its derivatives have been found to possess a variety of other biological activities, including inhibiting blood coagulation factor XIIIa, mineralocorticoid receptors, and prostaglandin biosynthesis. These findings underscore the compound's versatility and potential in various therapeutic areas (Xu et al., 2014).
将来の方向性
特性
IUPAC Name |
(4S)-14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-12-8-6-4-3-5-7-9-13-10-14(18)11-15(20-2)16(13)17(19)21-12/h10-12,18H,3-9H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWRDLQBKAOJNC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lasiodiplodin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)
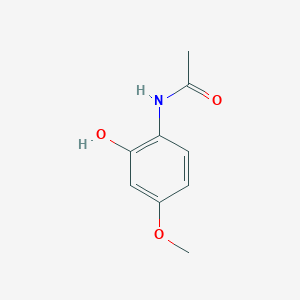
![methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate](/img/structure/B122494.png)
![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)
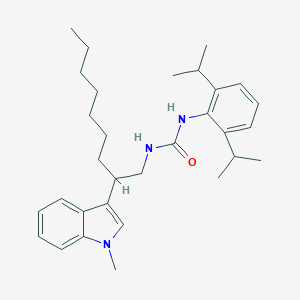
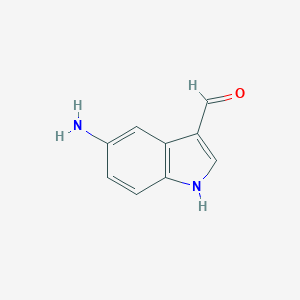
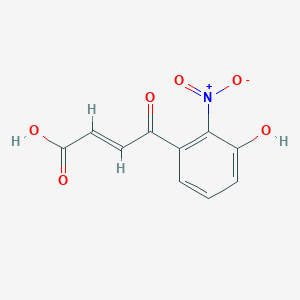
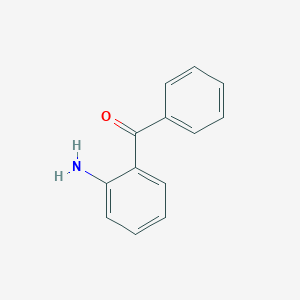
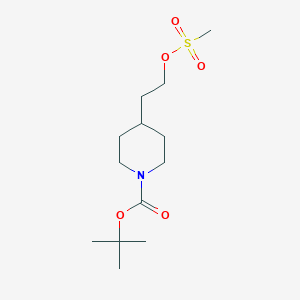
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)
